Cas no 945761-94-4 (7-Iodo-1H-indazole)

7-Iodo-1H-indazole structure
7-Iodo-1H-indazole structure
Product Name:7-Iodo-1H-indazole
CAS No:945761-94-4
MF:C7H5IN2
MW:244.032473325729
MDL:MFCD09263215
CID:796842
PubChem ID:16726525
Update Time:2024-10-25

7-Iodo-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 7-Iodo-1H-indazole
    • 1H-Indazole, 7-iodo -
    • 7-IODO (1H)INDAZOLE
    • 1H-INDAZOLE,7-IODO
    • INDAZOLE,7-IODO
    • 7-Iodoindazole
    • 7-iodo-2H-indazole
    • 1h-indazole,7-iodo-
    • PubChem20887
    • BCP26685
    • BDBM50271276
    • PB12605
    • FCH3680729
    • AX8158924
    • AB0037521
    • Y4807
    • 7-Iodo-1H-indazole (ACI)
    • AS-40784
    • CS-0050017
    • DTXSID40587385
    • SCHEMBL12930782
    • AKOS015853743
    • VMB76194
    • SY098815
    • CHEMBL510569
    • MFCD09263215
    • G11318
    • 945761-94-4
    • J-519274
    • MDL: MFCD09263215
    • Inchi: 1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
    • InChI Key: JBCFWHAFVDMAEU-UHFFFAOYSA-N
    • SMILES: IC1C2=C(C=NN2)C=CC=1

Computed Properties

  • Exact Mass: 243.95000
  • Monoisotopic Mass: 243.94975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 358.2±15.0 °C at 760 mmHg
  • Flash Point: 170.4±20.4 °C
  • Refractive Index: 1.787
  • PSA: 28.68000
  • LogP: 2.16750
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

7-Iodo-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Iodo-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ;  -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C
Reference
Nitrogen-containing heterocyclic compound, pharmaceutical composition, and application in preparation of drug for treating and/or preventing disease or symptom affected by SSTR4 activation and drug for treating and/or preventing pain
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, rt; 1 h, rt; rt → 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C
Reference
Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  cooled
1.2 Reagents: Sodium nitrite Solvents: Water ;  cooled; 40 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  2 h, rt
Reference
Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile
Cottyn, Betty; Acher, Francine; Ramassamy, Booma; Alvey, Luke; Lepoivre, Michel; et al, Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Potassium iodide Solvents: Water ;  0 °C
Reference
Efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles
Cottyn, Betty; Vichard, Dominique; Terrier, Francois; Nioche, Pierre; Raman, C. S., Synlett, 2007, (8), 1203-1206

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  rt; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 12 h, rt
Reference
Synthesis and molecular modeling studies of N'-hydroxyindazolecarboximidamides as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors
Lee, Dong-Ho; Lee, Joo-Youn; Jeong, Jieun; Kim, Miok; Lee, Kyung Won; et al, Molecules, 2017, 22(11),

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  rt; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 2 h, rt
Reference
Preparation of N'-hydroxyindazole carboxyimidamide derivatives for treatment of cancer
, Korea, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide ;  0 - 5 °C
Reference
Synthesis of novel 7-alkynylindazole derivatives: molecular and crystal structure of 7-(pent-1-ynyl)-1H-indazole
Soodamani, Venugopal; Sekar, Ranjith; Nayakanti, Devanna; Josyula, Ramanatham, Journal of Chemical Research, 2014, 38(1), 12-15

7-Iodo-1H-indazole Raw materials

7-Iodo-1H-indazole Preparation Products

7-Iodo-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:945761-94-4)7-Iodo-1H-indazole
Order Number:A11088
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):256.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:945761-94-4)7-Iodo-1H-indazole
A11088
Purity:99%
Quantity:5g
Price ($):256.0
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